5-bromo-2-chloro-N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClF3N3O/c17-10-3-4-12(18)11(7-10)15(25)22-5-6-24-13(9-1-2-9)8-14(23-24)16(19,20)21/h3-4,7-9H,1-2,5-6H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMOMMMMQBVFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=C(C=CC(=C3)Br)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of 5-Bromo-2-Chlorobenzonitrile
The nitrile group is hydrolyzed under basic conditions to yield the carboxylic acid:
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Reagents : Sodium hydroxide (1.8 eq), water, hydrochloric acid (2.7 eq).
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Conditions : Heating at 90°C for 4 hours, followed by acidification to pH 1–2 with HCl at 5°C.
Mechanism :
This step is critical for generating the carboxylic acid precursor necessary for subsequent amide bond formation.
Preparation of 2-[5-Cyclopropyl-3-(Trifluoromethyl)-1H-Pyrazol-1-Yl]Ethylamine
The pyrazole-ethylamine side chain is synthesized through a cyclocondensation reaction followed by alkylation.
Cyclocondensation to Form the Pyrazole Ring
A cyclopropyl-substituted pyrazole is synthesized using 1,3-diketones or β-keto esters with hydrazine derivatives:
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Example : Reaction of 3-(trifluoromethyl)-1-cyclopropyl-1,3-diketone with hydrazine hydrate in ethanol under reflux.
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Conditions : 80°C for 6 hours, yielding 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole .
Amide Coupling Reaction
The final step involves coupling the carboxylic acid and amine intermediates to form the target benzamide.
Activation of 5-Bromo-2-Chlorobenzoic Acid
The acid is converted to its reactive acyl chloride using thionyl chloride (SOCl₂):
Coupling with Pyrazole-Ethylamine
The acyl chloride reacts with the amine under Schotten-Baumann conditions:
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Reagents : Triethylamine (TEA) as a base, DCM as solvent.
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Conditions : 0°C to room temperature, stirring for 4–6 hours.
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Workup : Aqueous extraction followed by column chromatography (silica gel, ethyl acetate/hexane).
Reaction Scheme :
Alternative Coupling Methods
For improved yields, peptide coupling agents such as HCTU and HOBt are employed:
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Conditions : DIPEA as base, DMF solvent, room temperature for 12 hours.
Optimization and Industrial Scale-Up
Critical Parameters
Industrial Process Considerations
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Cost Efficiency : Bulk synthesis of intermediates (e.g., 5-bromo-2-chlorobenzonitrile) reduces material costs.
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Purification : Crystallization from ethanol/water mixtures improves purity (>99.5%).
Characterization and Analytical Data
Spectral Analysis
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The compound can undergo nucleophilic or electrophilic substitution reactions, thanks to its halogen substituents.
Oxidation and Reduction: : Specific functional groups within the compound may be targeted for oxidation or reduction to yield derivatives with varying chemical and biological properties.
Condensation Reactions: : The benzamide moiety may participate in further condensation reactions, expanding its utility in synthesizing more complex structures.
Common Reagents and Conditions
Substitution Reactions: : Reagents such as Grignard reagents or organolithium compounds can be employed.
Oxidation/Reduction: : Common oxidizing agents like potassium permanganate, or reducing agents like sodium borohydride, can be used.
Condensation Reactions: : Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium methoxide) are often utilized.
Major Products: : These reactions typically yield a range of derivatives, each with potentially unique properties suitable for various applications in material science, medicinal chemistry, and more.
Scientific Research Applications
Chemistry: : As an intermediate in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: : Its structural attributes make it a candidate for studying enzyme interactions and receptor binding in biochemical assays.
Medicine: : Potential pharmacological applications, including as a lead compound in drug discovery for targeting specific biological pathways.
Industry: : Used in the development of advanced materials with tailored properties for specific industrial applications.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets: : These may include enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: : The exact pathways can vary, but often involve modulation of biochemical processes such as signal transduction, enzymatic activity, or gene expression.
Comparison with Similar Compounds
Research Findings and Data Gaps
Key research gaps include:
- Binding Affinity : Comparative studies against kinase or protease targets.
- ADME Profiles : Solubility, metabolic stability, and toxicity data.
- Synthetic Routes : Yield and purity comparisons with analogs.
Biological Activity
5-Bromo-2-chloro-N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide, with the CAS number 2329580-88-1, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C₁₆H₁₄BrClF₃N₃O
- Molecular Weight : 436.7 g/mol
- Structural Characteristics : The compound features a benzamide core substituted with bromine and chlorine atoms, alongside a cyclopropyl group and a trifluoromethyl pyrazole moiety.
The biological activity of this compound can be attributed to its structural features, which allow for interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antifungal Activity : Compounds containing trifluoromethyl groups have shown significant antifungal properties, likely due to their ability to disrupt fungal cell membranes and inhibit vital metabolic pathways .
- Anticancer Activity : The presence of halogen substituents (bromine and chlorine) is known to enhance the cytotoxicity of compounds against cancer cell lines by promoting apoptosis and inhibiting cell proliferation .
Antifungal Activity
In vitro studies have demonstrated that related compounds exhibit potent antifungal activity against various strains:
| Compound | Target Organism | Inhibition Rate (%) |
|---|---|---|
| 5b | Botrytis cinerea | 96.76 |
| 5j | Botrytis cinerea | 96.84 |
| 5l | Botrytis cinerea | 100 |
| 5v | Sclerotinia sclerotiorum | 82.73 |
These results indicate that the compound may possess similar antifungal efficacy, warranting further investigation .
Anticancer Activity
Studies on structurally related pyrazole derivatives have shown promising results in inhibiting cancer cell growth:
- Cell Lines Tested : Jurkat (leukemia) and A-431 (epidermoid carcinoma).
- IC50 Values : Some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting strong antiproliferative activity .
Case Studies
- Study on Antifungal Efficacy : A recent study investigated the antifungal properties of a series of trifluoromethyl-substituted compounds, including those similar to this compound. The findings highlighted a significant inhibition of fungal growth comparable to established fungicides such as tebuconazole .
- Anticancer Research : Another research effort focused on the anticancer potential of pyrazole-based compounds. The study revealed that certain derivatives could effectively induce apoptosis in cancer cells through mitochondrial pathways, emphasizing the role of structural modifications in enhancing bioactivity .
Q & A
Basic: What is the synthetic pathway for synthesizing this compound?
Answer:
The synthesis involves multi-step reactions:
Pyrazole Core Formation : Construct the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole ring via cyclocondensation of hydrazines with β-keto esters or via [3+2] cycloaddition reactions.
Ethyl Linker Introduction : React the pyrazole with 1,2-dibromoethane or similar alkylating agents under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl spacer .
Benzamide Coupling : Couple the intermediate with 5-bromo-2-chlorobenzoyl chloride using coupling agents like HATU or EDCI in dichloromethane, followed by purification via column chromatography .
Advanced: How can reaction conditions be optimized for introducing the cyclopropyl group?
Answer:
Key parameters to optimize:
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the cyclopropyl precursor.
- Base : Strong bases (e.g., NaH) improve deprotonation of the pyrazole N-H, facilitating alkylation.
- Temperature : Controlled heating (60–80°C) balances reaction rate and side-product formation.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields in biphasic systems .
Basic: What analytical techniques confirm the compound’s structural identity and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl singlet at ~δ -62 ppm in ¹⁹F NMR) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 454.98).
- HPLC : Purity >95% assessed via reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How are discrepancies in NMR data resolved (e.g., benzamide proton splitting)?
Answer:
- Deuterated Solvents : Use DMSO-d₆ to minimize solvent interference.
- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to assign ambiguous peaks.
- Variable Temperature NMR : Resolve dynamic effects causing splitting (e.g., restricted rotation in the benzamide moiety) .
Basic: What biological activities are reported for structurally similar benzamide derivatives?
Answer:
Analogous compounds exhibit:
- Enzyme Inhibition : Thiazole/oxadiazole-containing benzamides inhibit kinases or proteases .
- Antimicrobial Activity : Pyrazole-linked benzamides show MIC values <10 µM against S. aureus .
- Anticancer Potential : Trifluoromethyl groups enhance cellular permeability and target binding .
Advanced: How to design derivatives for selective kinase inhibition?
Answer:
- Structure-Activity Relationship (SAR) : Modify the pyrazole’s cyclopropyl group to alter steric bulk or introduce electron-withdrawing substituents (e.g., -NO₂) for enhanced affinity.
- Docking Studies : Use AutoDock Vina to predict binding modes with kinase ATP pockets.
- In Vitro Assays : Test inhibition against a panel of kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
Advanced: What strategies mitigate byproduct formation during amide coupling?
Answer:
- Coupling Agents : Replace EDCI with T3P® (propanephosphonic acid anhydride) to reduce racemization.
- Temperature Control : Perform reactions at 0–4°C to suppress side reactions.
- Purification : Use preparative HPLC with a gradient elution (ACN/H₂O + 0.1% TFA) to separate byproducts .
Basic: How is purity assessed, and what thresholds are acceptable?
Answer:
- HPLC : Purity ≥95% (area under the curve) with a single dominant peak.
- Elemental Analysis : C, H, N content within ±0.4% of theoretical values.
- Melting Point : Sharp range (e.g., 150–152°C) indicates crystallinity and purity .
Advanced: How is crystal packing analyzed to understand intermolecular interactions?
Answer:
- X-Ray Crystallography : Resolve hydrogen bonds (e.g., N–H···O) and π-π stacking using SHELX.
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H-bonding vs. van der Waals) with CrystalExplorer.
- Thermal Ellipsoids : Assess molecular rigidity and disorder in the crystal lattice .
Advanced: How to address contradictions between in vitro and cell-based bioassay results?
Answer:
- Solubility Testing : Use DLS to measure aggregation in cell media.
- Metabolic Stability : Incubate with liver microsomes to identify rapid degradation.
- Off-Target Screening : Employ BioMAP® panels to rule out non-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
